molecular formula C13H14N4O3S B3162294 ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate CAS No. 877052-30-7

ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate

Cat. No.: B3162294
CAS No.: 877052-30-7
M. Wt: 306.34 g/mol
InChI Key: SNZXWTBGSXLIKU-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate is a synthetic organic compound with the CAS Registry Number 877052-30-7 . It has a molecular formula of C 13 H 14 N 4 O 3 S and a molecular weight of 306.35 g/mol . This compound features a 1-phenyl-1H-tetrazole group linked via a sulfur atom to a butanoate ester chain, a structure often exploited in medicinal chemistry and materials science for its unique electronic and steric properties. As a building block, this compound is valuable for researchers developing new pharmaceutical candidates and functional materials. The tetrazole moiety is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability in drug design . The molecule's structure suggests potential as a key intermediate in synthesizing more complex molecules for screening against biological targets. This product is provided for research purposes as a high-quality reference standard. It is strictly for laboratory and research applications. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-oxo-4-(1-phenyltetrazol-5-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-20-12(19)8-11(18)9-21-13-14-15-16-17(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXWTBGSXLIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201998
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877052-30-7
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877052-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves several steps. One common method is the reaction of ethyl acetoacetate with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction typically requires a base, such as sodium ethoxide, and is carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol or reduce the tetrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the ester group is replaced by other functional groups.

Scientific Research Applications

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs differ primarily in substituents at the 4-position of the β-keto ester. Key comparisons include:

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Substituent : 2,4,5-Trifluorophenyl (electron-withdrawing fluorine atoms).
  • Properties: Increased lipophilicity due to fluorine atoms, enhancing membrane permeability. The electron-deficient aromatic ring may stabilize the keto form, reducing enol tautomerization compared to the tetrazole-thio analog .
  • Applications : Used as a substrate in enzymatic studies (e.g., transaminase assays), where fluorine substitution modulates enzyme binding kinetics .
Ethyl 3-methylbutanoate (Ethyl isovalerate)
  • Substituent : Simple branched alkyl (isopropyl).
  • Properties: Lower molecular weight (130.18 g/mol) and higher volatility due to nonpolar substituents. Lacks hydrogen-bonding capacity, resulting in poor solubility in polar solvents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Volatility Key Functional Group Impact
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate 306.07 High (polar tetrazole, thioether) Low Hydrogen-bond acceptor, steric bulk
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 260.10 Moderate (fluorine-enhanced lipophilicity) Moderate Electron-withdrawing stabilization
Ethyl isovalerate 130.18 Low (nonpolar alkyl) High Minimal polarity, high volatility

Chromatographic Behavior

  • The tetrazole-thio compound’s high polarity and molecular weight suggest prolonged retention in reverse-phase HPLC compared to volatile esters like ethyl isovalerate, which elute early due to low boiling points .
  • Fluorinated analogs (e.g., trifluorophenyl derivative) exhibit intermediate retention, influenced by fluorine’s electronegativity and lipophilicity .

Biological Activity

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H14N4O3S and a molecular weight of 306.34 g/mol. It contains a tetrazole ring , which is known for its ability to mimic carboxylic acids in biological systems, potentially influencing various biological interactions and activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can inhibit enzymes by mimicking substrate structures, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that similar tetrazole-containing compounds exhibit antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various pathogens:

Pathogen Activity
Staphylococcus aureusActive
Escherichia coliActive
Bacillus subtilisActive
Aspergillus nigerModerate
Candida albicansModerate

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

A notable study evaluated the synthesis and antimicrobial activity of several tetrazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The structure–activity relationship (SAR) indicated that modifications to the tetrazole ring could enhance antimicrobial potency .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other tetrazole derivatives:

Compound Key Features Biological Activity
5-phenyltetrazoleLacks ester and carbonyl groupsModerate antibacterial
1-Phenyl-1H-tetrazole-5-thiolPrecursor to the target compoundLimited activity
Ethyl 3-(2-hydroxyphenyl)-4-thiazolidinoneContains thiazolidinone ringStrong antifungal

This compound stands out due to its combination of functional groups that enhance its biological interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate and related tetrazole derivatives?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a tetrazole-thiol precursor (e.g., 1-phenyl-1H-tetrazole-5-thiol) with a β-keto ester derivative (e.g., ethyl 3-oxobutanoate) under basic conditions. Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour is effective for similar tetrazole-thioether syntheses . Reaction progress is monitored via TLC, followed by isolation through ice-water quenching, filtration, and recrystallization in aqueous acetic acid.

Q. How are structural and purity characteristics validated for this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C absorption at ~650 cm⁻¹).
  • ¹H NMR : Identifies chemical environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • Elemental analysis : Validates purity by matching experimental vs. theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Answer : Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates.
  • Catalyst loading : Bleaching Earth Clay (10 wt%) balances catalytic activity and ease of separation.
  • Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., ester hydrolysis).
  • Statistical design : Use randomized block designs with split-split plots to test variables like solvent, catalyst, and temperature .

Q. What strategies resolve contradictions in biological activity data for structurally similar tetrazole derivatives?

  • Answer : Conflicting results (e.g., varying kinase inhibition) require:

  • Dose-response profiling : Establish IC₅₀ values under standardized assay conditions.
  • Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., fluorophenyl vs. dichlorophenyl groups) to identify pharmacophores.
  • Computational docking : Map binding poses to active sites (e.g., protein kinases) using tools like AutoDock Vina to rationalize activity differences .

Q. How does the compound’s environmental stability impact experimental design for ecotoxicological studies?

  • Answer : Design long-term stability assays in abiotic/biotic matrices (water, soil) under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to track degradation products. Align with frameworks like Project INCHEMBIOL to assess ecological risks .

Methodological Guidance

Q. What analytical workflows are recommended for characterizing impurities in synthesized batches?

  • Answer :

  • HPLC-PDA : Quantify impurities >0.1% using reverse-phase C18 columns (acetonitrile/water gradient).
  • HRMS : Confirm molecular formulas of unknown peaks.
  • Stability-indicating methods : Stress testing (heat, light, oxidation) identifies degradation pathways .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for thioether bond formation. Validate with kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 2
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ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate

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